molecular formula C19H16BrN3O2 B2802569 2-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide CAS No. 1334371-11-7

2-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2802569
CAS No.: 1334371-11-7
M. Wt: 398.26
InChI Key: DKKIECSXCBHMOG-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a 6-oxo-4-phenylpyrimidine group. This structure combines pharmacophores found in compounds active in neurological and oncological research. The 6-phenylpyrimidin-4-one core is a recognized scaffold in the development of positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor (M1 mAChR), a promising target for addressing cognitive deficits in conditions like Alzheimer's disease and schizophrenia . The benzamide moiety is a common feature in many bioactive molecules with demonstrated antimicrobial and anti-inflammatory properties . The specific bromo-substitution on the benzamide ring may influence the compound's binding affinity and selectivity, as halogen atoms often play a critical role in molecular interactions and can be used in further synthetic elaboration via cross-coupling reactions. Researchers can utilize this compound as a key intermediate in medicinal chemistry programs or as a tool compound for probing biological pathways related to its structural class. It is strictly for research use in laboratory settings.

Properties

IUPAC Name

2-bromo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c20-16-9-5-4-8-15(16)19(25)21-10-11-23-13-22-17(12-18(23)24)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKIECSXCBHMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Substituents on Benzamide Nitrogen Benzamide Bromine Position Pyrimidinone/Other Ring Substituents Key Properties/Activities Reference
2-Bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide (Target Compound) 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl 2-bromo 4-phenyl N/A (Theoretical) N/A
4-Bromo-N-(6-oxo-2,4-bis(2,2,2-trifluoroethylamino)pyrimidin-1(6H)-yl)benzamide (6b) 6-oxo-2,4-bis(trifluoroethylamino)pyrimidin-1(6H)-yl 4-bromo 2,4-bis(trifluoroethylamino) Antibacterial (MIC: 1–4 µg/mL against S. aureus)
N-(2-Nitrophenyl)-4-bromo-benzamide () 2-nitrophenyl 4-bromo N/A Structural comparison (crystallographic data)
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide () Thiazolylmethylthio and trifluoromethylpyridinyl N/A Thiazole and pyridine heterocycles Anticancer, antiviral (patented)
4-Bromo-N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (6f) Bulky tert-butylphenyl and pyridinylethyl 4-bromo N/A Optimized for synthetic yield (76%)

Key Comparative Observations

Physicochemical Properties
  • However, nitro groups may also confer instability under reducing conditions .
  • Molecular Weight and Lipophilicity: The tert-butyl and pyridinyl groups in 6f () increase molecular weight (MW ≈ 500 Da) and lipophilicity (clogP > 4), which may limit blood-brain barrier penetration. The target compound’s simpler ethyl linker and smaller pyrimidinone ring (MW ≈ 430 Da, estimated clogP ≈ 3) suggest improved pharmacokinetic properties .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 2-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide?

The compound is synthesized via multi-step reactions, typically involving:

  • Pyrimidinone scaffold preparation : Cyclization of precursors like 4-phenyl-6-hydroxypyrimidine under reflux conditions.
  • Ethyl linker introduction : Alkylation or nucleophilic substitution to attach the ethyl chain to the pyrimidinone nitrogen.
  • Benzamide coupling : Amide bond formation between 2-bromobenzoic acid derivatives and the ethylamine intermediate using coupling agents like EDCI or HOBt . Yields (70–85%) depend on reaction parameters (temperature, solvent polarity, and catalyst choice).

Q. Which spectroscopic techniques validate the structural integrity of this compound?

Key methods include:

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.4–8.1 ppm), pyrimidinone C5-H (δ ~5.9 ppm), and amide NH (δ ~10.9 ppm) confirm connectivity .
  • IR spectroscopy : Stretching bands for amide C=O (~1669 cm⁻¹) and pyrimidinone C=O (~1681 cm⁻¹) .
  • Mass spectrometry : HRMS (e.g., m/z 488.0155 [M+H]⁺) verifies molecular weight .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screenings focus on:

  • Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : HDAC isoform selectivity assays (e.g., class I HDACs) using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Purification : Gradient chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (methanol/water) to achieve >95% purity .
  • Reagent optimization : Substituting EDCI with T3P® enhances amidation efficiency .

Q. What structural insights can X-ray crystallography provide for this compound?

Using SHELXL (via SHELX suite):

  • Resolve bond angles/distances (e.g., pyrimidinone ring planarity, amide torsion angles) to correlate geometry with bioactivity .
  • Identify halogen bonding (Br···O/N interactions) influencing molecular packing .

Q. How do substituent variations impact pharmacological activity?

  • Electron-withdrawing groups (e.g., Br at benzamide): Enhance antibacterial potency by increasing membrane permeability .
  • Pyrimidinone modifications : 4-Phenyl substitution improves HDAC inhibition (IC₅₀ < 50 nM) compared to alkyl analogs .
  • Ethyl linker flexibility : Longer chains reduce target binding affinity due to conformational entropy .

Q. How to resolve contradictory data in cytotoxicity vs. enzymatic inhibition?

  • Dose-response profiling : Separate off-target effects (e.g., hERG inhibition) using patch-clamp assays (IC₅₀ > 30 μM acceptable) .
  • Metabolic stability assays : Compare hepatic clearance rates across species (e.g., mouse vs. human hepatocytes) to validate translational relevance .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with HDAC active sites (e.g., Zn²⁺ coordination via pyrimidinone carbonyl) .
  • MD simulations (AMBER) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Considerations

Q. How to design SAR studies for derivatives of this compound?

  • Core modifications : Synthesize analogs with varied pyrimidinone substituents (e.g., 4-fluoro, 4-chloro) .
  • Functional group swaps : Replace benzamide with sulfonamide or urea to probe hydrogen-bonding requirements .
  • Pharmacophore mapping : Overlay crystal structures to identify critical interaction motifs .

Q. What analytical challenges arise in characterizing trace impurities?

  • LC-MS/MS : Detect and quantify byproducts (e.g., dehalogenated species) with MRM transitions .
  • NMR DOSY : Differentiate oligomeric impurities via diffusion coefficients .

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